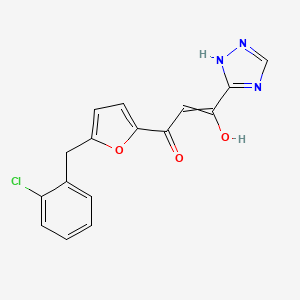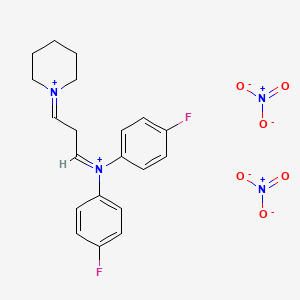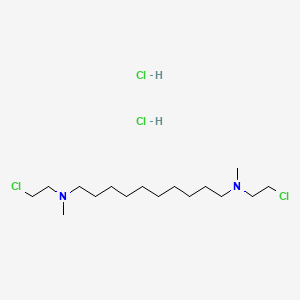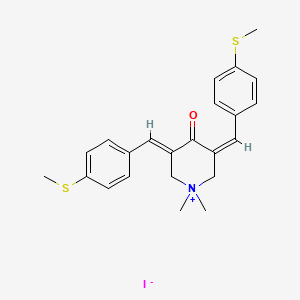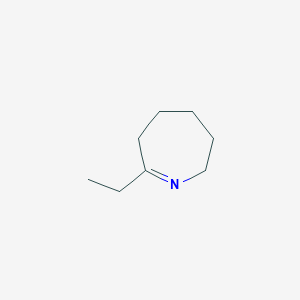
7-Ethyl-3,4,5,6-tetrahydro-2H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with the molecular formula C8H15N. It is part of the azepine family, which consists of seven-membered nitrogen-containing rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diene or enamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepines .
Applications De Recherche Scientifique
7-Ethyl-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor functions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: This compound has a methoxy group instead of an ethyl group, leading to different chemical and biological properties.
7-Methyl-3,4,5,6-tetrahydro-2H-azepine:
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
3338-04-3 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
7-ethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15N/c1-2-8-6-4-3-5-7-9-8/h2-7H2,1H3 |
Clé InChI |
KOMGPNGZQBIGFV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


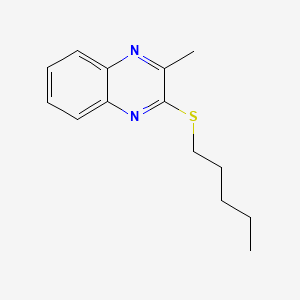
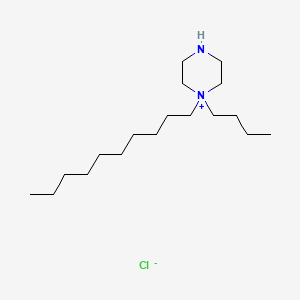
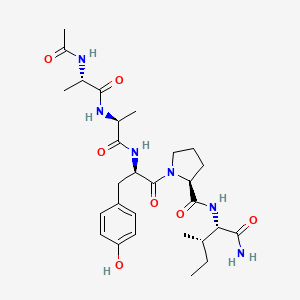
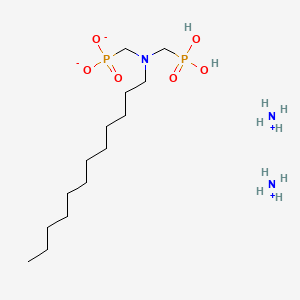
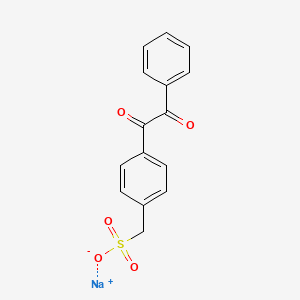
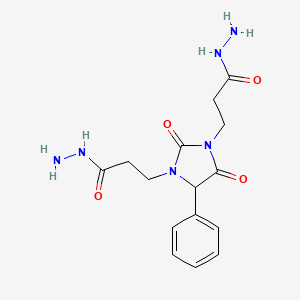
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
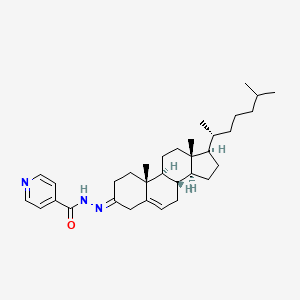
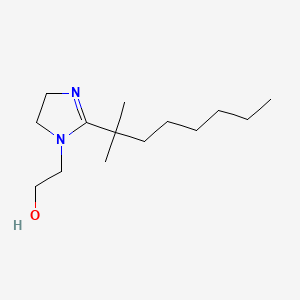
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
